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molecular formula C9H7ClN2O2S B8595412 (4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate

(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate

Cat. No. B8595412
M. Wt: 242.68 g/mol
InChI Key: YYOXSUGUKMHROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999973B2

Procedure details

(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate (3.12 g, 12.06 mmol) was dissolved in THF (240 mL) and then 1N NaOH solution (100 mL) was added thereto at room temperature. The reaction mixture was stirred for 30 minutes, diluted with ethyl acetate, and the aqueous layer was extracted with ethyl acetate. The organic layer was dried with MgSO4, filtered and concentrated to obtain the title compound as a white solid without further purification.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:10]2[N:11]=[CH:12][N:13]=[C:14]([Cl:15])[C:9]=2[S:8][CH:7]=1)(=O)C.[OH-].[Na+]>C1COCC1.C(OCC)(=O)C>[Cl:15][C:14]1[C:9]2[S:8][CH:7]=[C:6]([CH2:5][OH:4])[C:10]=2[N:11]=[CH:12][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C)(=O)OCC1=CSC2=C1N=CN=C2Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(=CS2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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